5-ethynyl-1H-indole-2-carboxylic acid

Catalog No.
S6573543
CAS No.
796870-42-3
M.F
C11H7NO2
M. Wt
185.2
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-ethynyl-1H-indole-2-carboxylic acid

CAS Number

796870-42-3

Product Name

5-ethynyl-1H-indole-2-carboxylic acid

Molecular Formula

C11H7NO2

Molecular Weight

185.2
5-ethynyl-1H-indole-2-carboxylic acid is a compound that has caught the attention of many researchers due to its unique properties and potential applications in various fields. In this paper, we will discuss the definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations and future directions of 5-ethynyl-1H-indole-2-carboxylic acid.
5-ethynyl-1H-indole-2-carboxylic acid (EI) is an organic compound that belongs to the indole derivative family. It is a yellow crystalline powder that has a molecular weight of 217.21 g/mol. This compound is commonly used in medicinal chemistry, nanotechnology, and material science. The know-how of EI has been developed and developed due to its wide range of activities.
EI is a slightly soluble compound in water, but it is moderately soluble in organic solvents such as ethanol, methanol, and acetonitrile. The compound has a melting point of 244 -- 246°C and has no odour. It is also known for its stability in both acidic and basic environments. The compound shows a strong absorption peak at around 330 nm in methanol and has a maximum solubility at PH 6.5.
Being a complex compound, EI requires a complex synthesis process that involves several steps. The compound is commonly synthesized through the Pd-catalysed Sonogashira cross-coupling reaction from 5-iodoindole-2-carboxylic acid in the presence of an ethynylation agent such as trimethylsilyl acetylene. Characterization of EI is done using several modern spectroscopic techniques such as Mass Spectroscopy (MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR).
Several analytical methods have been developed for the detection and quantification of EI. High-Performance Liquid Chromatography (HPLC) coupled with UV-Visible (UV-vis) spectrophotometry is commonly used for the quantification of EI. Other techniques such as Gas Chromatography (GC) and Mass Spectroscopy (MS) have also been used in the detection and isolation of EI.
EI has been shown to have several biological properties that make it a promising compound in the field of medicinal chemistry. The compound has been reported to have antimicrobial, antiviral, and antitumor activities. Studies have also shown that EI has the ability to induce apoptosis in cancer cells. Additionally, the compound has been reported to have antihyperglycemic and anti-inflammatory activities.
Though EI has shown several promising biological activities, few studies have been carried out on the toxicity and safety of the compound. It is therefore essential to determine the maximum tolerated dose (MTD) and the lethal dose (LD50) of the compound in animal models. Additionally, the compound's potential for genotoxicity and carcinogenicity should be investigated to determine its overall safety.
EI has numerous applications in scientific experiments ranging from medicinal chemistry to materials science. In medicinal chemistry, the compound has been used as a lead compound in the development of new antitumor drugs. In materials science, EI has been used in the fabrication of optically active materials, such as semiconductor polymers.
The current research on EI is mainly focused on expanding its applications in nanotechnology and material science. Several studies have been carried out to enhance the compound's solubility and stability in solution.
EI has the potential to revolutionize various fields of research and industry. In medicinal chemistry, EI could be developed into a potent antitumor drug that can selectively target cancer cells. In materials science, the compound has the potential to be developed into optically active materials that find applications in nanoelectronics.
Although EI shows numerous promising properties, limitations have been identified when employing this compound in biological systems. Some of the future directions include designing more efficient synthesis processes, improving the compound's physicochemical properties and solubility, and uncovering the mode of action of the compound in biological systems.
In conclusion, 5-ethynyl-1H-indole-2-carboxylic acid is a promising compound that possesses many potential applications in various fields of research and industry. The development of more efficient synthesis processes, improvement of physicochemical properties, and mode of action are essential for its advancement into useful drugs and hydrogen-bonded materials. With further research, the potential of EI will likely continue to grow in the future.

Purity

95

Dates

Modify: 2023-08-25

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